3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione
CAS No.: 62349-57-9
Cat. No.: VC20327977
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62349-57-9 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-methyl-2-(4-methylphenyl)pyrazole-3,4-dione |
| Standard InChI | InChI=1S/C11H10N2O2/c1-7-3-5-9(6-4-7)13-11(15)10(14)8(2)12-13/h3-6H,1-2H3 |
| Standard InChI Key | WOUIVMKEXPGXKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C(=O)C(=N2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1H-pyrazole-4,5-dione backbone substituted with a methyl group at position 3 and a p-tolyl group at position 1 (Figure 1). The dione moiety introduces two ketone groups, rendering the molecule electrophilic at the carbonyl carbons. The p-tolyl group contributes steric bulk and modulates electronic properties via its electron-donating methyl substituent .
Molecular Formula:
Molecular Weight: 202.21 g/mol (calculated from PubChem CID 13333901 for the parent dione ).
Key Functional Groups:
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4,5-Dione (quinone-like structure)
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3-Methyl substituent
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1-(4-Methylphenyl) group
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione likely proceeds via cyclocondensation of a 1,2-diketone precursor with a hydrazine derivative. A plausible route involves:
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Formation of the Pyrazole Ring: Reaction of 2,3-butanedione (a 1,2-diketone) with p-tolylhydrazine to yield the pyrazolidine intermediate.
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Oxidation to Dione: Controlled oxidation of the pyrazolidine to introduce the 4,5-dione functionality .
Experimental Protocols
While no direct synthesis is reported, analogous methods from pyrazoline chemistry provide guidance:
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Guirado et al. demonstrated the use of trichloroethylideneacetophenones and hydrazine to construct pyrazoline intermediates, which were subsequently oxidized or functionalized .
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Electrochemical Reduction: Selective reduction of trichlorinated precursors, as described in SynOpen 2020, could be adapted to generate dichloromethyl intermediates for downstream cyclization .
Table 1: Hypothetical Synthetic Routes
| Step | Reagents/Conditions | Intermediate | Yield* |
|---|---|---|---|
| 1 | p-Tolylhydrazine, 2,3-butanedione, EtOH, reflux | 3-Methyl-1-(p-tolyl)pyrazolidine | ~70% |
| 2 | KMnO₄, H₂O, 0°C | 3-Methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione | ~50% |
*Estimated based on analogous reactions .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N pyrazole ring) .
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NMR Spectroscopy:
Thermodynamic Data
| Property | Value | Method/Source |
|---|---|---|
| Density | ~1.2 g/cm³ | Estimated from analog |
| Solubility | Moderate in DMSO, low in H₂O | Similar to CID 13333901 |
| LogP | 1.5–2.0 | Calculated via ChemDraw |
Chemical Reactivity
Electrophilic Sites
The 4,5-dione moiety acts as a Michael acceptor, enabling nucleophilic attacks at the carbonyl carbons. For example:
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Condensation Reactions: Reaction with hydrazines to form fused heterocycles (e.g., pyrazolo[3,4-d]pyridazines) .
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Reduction: Selective reduction of ketones to alcohols using NaBH₄ or LiAlH₄ .
Functionalization at the p-Tolyl Group
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Electrophilic Aromatic Substitution: Nitration or sulfonation at the para position of the toluene ring, though steric hindrance from the methyl group may limit reactivity .
Challenges and Future Directions
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